4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with significant importance in organic chemistry and pharmaceutical research. This compound is known for its unique structure, which includes a pyridine ring substituted with hydroxy, methyl, oxo, phenyl, and carboxylic acid groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with aniline in the presence of a base such as potassium hydroxide. The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the desired product .
Another method involves the use of microwave-assisted synthesis, which offers a more efficient and environmentally friendly approach. This method utilizes ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides as starting materials, resulting in the formation of the target compound under controlled microwave irradiation .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and stabilizers for polymers and varnishes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and oxo groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy and oxo functional group arrangement and are known for their pharmaceutical and biological activities.
2-Hydroxyquinoline: Another related compound with similar structural features and biological significance.
Uniqueness
4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of hydroxy, methyl, oxo, phenyl, and carboxylic acid groups makes it a versatile molecule for various applications in research and industry.
Properties
Molecular Formula |
C13H11NO4 |
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Molecular Weight |
245.23 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-2-oxo-1-phenylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO4/c1-8-7-10(15)11(13(17)18)12(16)14(8)9-5-3-2-4-6-9/h2-7,15H,1H3,(H,17,18) |
InChI Key |
XVVMYONBRYUQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2=CC=CC=C2)C(=O)O)O |
Origin of Product |
United States |
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